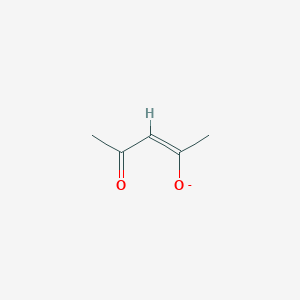
Acetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetylacetonate, also known as acetylacetone, is an organic compound with the formula CH₃COCH₂COCH₃. It is a β-diketone that exists in two tautomeric forms, keto and enol, which are rapidly interconvertible. This compound is widely used as a ligand in coordination chemistry, forming complexes with various metal ions. The this compound anion is a bidentate ligand, meaning it can form two bonds with a metal ion, creating a stable six-membered chelate ring.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetyl acetonate typically involves the reaction of acetylacetone with a metal salt. The general reaction is as follows: [ \text{M}^{z+} + z \text{Hacac} \rightleftharpoons \text{M(acac)}_z + z \text{H}^+ ] where M is a metal ion and Hacac is acetylacetone. The addition of a base helps to remove a proton from acetylacetone, shifting the equilibrium towards the formation of the metal complex .
Industrial Production Methods
Industrial production of metal acetylacetonates often involves reacting a metal hydroxide, metal hydrated oxide, or metal oxide with acetylacetone. The reaction is typically carried out under stirring and heating to a specific temperature, followed by cooling, filtering, and purifying the product .
化学反応の分析
Types of Reactions
Acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of tetraacetylethane.
Substitution: Electrophilic substitution reactions can occur, similar to electrophilic aromatic substitution.
Complex Formation: This compound forms complexes with metal ions, which can be used as catalysts in various organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, bases, and oxidizing agents. The conditions often involve heating and stirring to ensure complete reaction and formation of the desired products .
Major Products
The major products formed from reactions involving this compound include metal this compound complexes, which are used in various industrial and research applications .
科学的研究の応用
Acetylacetonate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mechanisms and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in catalysis, polymer science, and nanoparticle research.
作用機序
The mechanism of action of acetyl acetonate involves its ability to form stable chelate rings with metal ions. This chelation stabilizes the metal ion and can enhance its reactivity in catalytic processes. The molecular targets and pathways involved include the coordination of the acetylacetonate ligand to the metal ion, forming a six-membered ring that can participate in various chemical reactions .
類似化合物との比較
Similar Compounds
Similar compounds to acetyl acetonate include other β-diketones such as benzoylacetone and trifluoroacetylacetone .
Uniqueness
Acetylacetonate is unique due to its ability to form stable complexes with a wide range of metal ions, its rapid tautomeric interconversion, and its versatility in various chemical reactions and applications .
特性
CAS番号 |
17272-66-1 |
|---|---|
分子式 |
C5H7O2- |
分子量 |
99.11 g/mol |
IUPAC名 |
(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1/b4-3- |
InChIキー |
POILWHVDKZOXJZ-ARJAWSKDSA-M |
SMILES |
CC(=CC(=O)C)[O-] |
異性体SMILES |
C/C(=C/C(=O)C)/[O-] |
正規SMILES |
CC(=CC(=O)C)[O-] |
関連するCAS |
13395-16-9 (copper(+2) salt) 14024-58-9 (manganese(II) salt) 14284-89-0 (manganese(III) salt) 15435-71-9 (hydrochloride salt) 19393-11-4 (potassium salt) 21679-31-2 (chromium(III) salt) |
同義語 |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















